molecular formula C10H13NO4 B154655 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid CAS No. 129042-81-5

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No. B154655
M. Wt: 211.21 g/mol
InChI Key: MVPHRWQFARWHIX-UHFFFAOYSA-N
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Description

“3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” is a compound that belongs to the phenylpropanoid family . It contains a propionic acid moiety attached to the phenyl ring . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .


Molecular Structure Analysis

The molecular formula of “3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” is C10H13NO3 . Its molecular weight is 195.22 . The SMILES string representation of this compound is COc1ccc(cc1)C(N)CC(O)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” include a melting point of 230 °C (dec.) (lit.) .

Scientific Research Applications

Polymer Modification

  • Functional Modification of Polymers: A study by Aly and El-Mohdy (2015) reported the modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. The amine-treated polymers showed increased thermal stability and promising biological activities, suggesting potential medical applications.

Corrosion Inhibition

  • Green Schiff's Bases as Corrosion Inhibitors: Gupta et al. (2016) synthesized Schiff's bases, including derivatives of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, for use as corrosion inhibitors on mild steel in acidic solutions. These compounds, like CSB-2, showed significant inhibition efficiency, indicating their potential in industrial applications for corrosion protection (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Organic Synthesis

  • Synthesis of Phytotoxic and Mutagenic Compounds: Jităreanu et al. (2013) evaluated the phytotoxic and genotoxic effects of cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid. These compounds showed inhibition in plant growth and germination, suggesting their use in plant science research (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).

Pharmaceutical Research

  • Antioxidant and Anti-inflammatory Properties: Subudhi and Sahoo (2011) synthesized a series of compounds, including 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid derivatives, and evaluated their antioxidant and anti-inflammatory activities. These compounds showed significant efficacy, indicating potential pharmaceutical applications (Subudhi & Sahoo, 2011).

Material Science

  • Hydrogenation in Organic Compounds: Korotaeva et al. (2011) studied the electrosynthesis for hydrogenation in methoxyphenylpropenoic acids, producing 3-(methoxyphenyl)propanoic acids with high yield. This research contributes to material science, particularly in organic compound synthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Chemical Synthesis

  • Catalytic Asymmetric Synthesis: Tanifuji et al. (2016) developed a catalytic asymmetric synthetic route for a tyrosine derivative, (S)-2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid, which is used in the biosynthesis of tetrahydroisoquinoline alkaloids. This study contributes to the field of chemical synthesis, especially in the production of complex organic molecules (Tanifuji, Oguri, Koketsu, Yoshinaga, Minami, & Oikawa, 2016).

Safety And Hazards

“3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPHRWQFARWHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477481
Record name 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

CAS RN

129042-81-5
Record name 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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